3-(1H-pyrazol-1-yl)-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane
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Overview
Description
3-(1H-pyrazol-1-yl)-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane: is a complex organic compound featuring a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-1-yl)-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane typically involves multi-step organic reactions. The process begins with the preparation of the bicyclic core, followed by the introduction of the pyrazolyl and thiazolyl groups. Common reagents used in these steps include pyrazole, thiazole, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrazol-1-yl)-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, 3-(1H-pyrazol-1-yl)-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo[321]octane is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be used as a probe to study biological processes. Its ability to interact with specific biomolecules makes it a valuable tool for understanding cellular mechanisms and pathways.
Medicine
In medicine, 3-(1H-pyrazol-1-yl)-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane has potential therapeutic applications. It may be investigated for its efficacy in treating certain diseases or conditions due to its unique chemical properties.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism of action of 3-(1H-pyrazol-1-yl)-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various effects.
Comparison with Similar Compounds
Similar Compounds
- Compounds such as ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanol and ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)ethanone are structurally related and may exhibit similar properties.
3-(1H-pyrazol-1-yl)-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane: shares similarities with other bicyclic compounds that contain pyrazolyl and thiazolyl groups.
Uniqueness
The uniqueness of 3-(1H-pyrazol-1-yl)-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo[321]octane lies in its specific arrangement of functional groups and the resulting chemical properties
Properties
IUPAC Name |
(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-(1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c19-14(13-8-20-9-15-13)18-10-2-3-11(18)7-12(6-10)17-5-1-4-16-17/h1,4-5,8-12H,2-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCHWEHTWHQCAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CSC=N3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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